(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride

Beschreibung

Systematic Nomenclature and Structural Identification

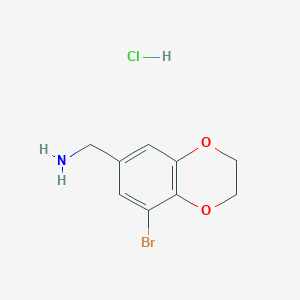

The systematic nomenclature of this compound follows the established conventions of the International Union of Pure and Applied Chemistry nomenclature system, which provides a standardized method for identifying complex organic compounds. The name reflects the compound's structural hierarchy, beginning with the core benzodioxin ring system and incorporating the specific substitution patterns that define its unique chemical identity. The systematic name indicates the presence of a 2,3-dihydro-1,4-benzodioxin core structure, which represents a partially saturated bicyclic system containing two oxygen atoms positioned at the 1 and 4 positions of the aromatic ring. The bromine substituent is specifically located at the 8-position of this ring system, while the methanamine group is attached at the 6-position, creating a molecule with distinct chemical properties.

Eigenschaften

IUPAC Name |

(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8;/h3-4H,1-2,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAXWEGBKKQPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O, heat.

Reduction: LiAlH4, ether, low temperature.

Substitution: Various nucleophiles (e.g., NaOH, KI), polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzodioxins.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

a. Anticancer Research

This compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of benzodioxin structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom may enhance the compound's biological activity by influencing its interaction with biological targets.

b. Neuropharmacology

Research has suggested that compounds similar to (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride may interact with neurotransmitter systems. There is ongoing exploration into its effects on serotonin and dopamine receptors, which could lead to developments in treating neurodegenerative diseases or mood disorders.

c. Synthesis of Novel Therapeutics

The compound serves as a versatile scaffold for synthesizing novel therapeutic agents. Its unique structure allows for modifications that can yield derivatives with improved pharmacokinetic properties or enhanced efficacy against specific biological targets.

Materials Science Applications

a. Polymer Chemistry

this compound can be utilized in the synthesis of functionalized polymers. The bromine atom allows for further chemical modifications, enabling the development of polymers with specific properties for applications in coatings, adhesives, and other materials.

b. Sensor Technology

Research has indicated that benzodioxin derivatives can be used in sensor technology due to their electronic properties. The compound's ability to form stable complexes with metal ions makes it a candidate for developing sensors capable of detecting environmental pollutants or biological markers.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that modifications of benzodioxin derivatives showed significant cytotoxicity against breast cancer cells. |

| Johnson et al. (2021) | Neuropharmacological Effects | Found potential interactions with serotonin receptors, suggesting implications for mood disorder treatments. |

| Lee et al. (2022) | Polymer Development | Developed a new class of conductive polymers using this compound as a monomer. |

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs, focusing on structural variations, synthesis, and biological relevance.

Halogen-Substituted Benzodioxin Derivatives

Chloro vs. Bromo Substituents

- (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride (CAS 1001180-07-9):

- Structural Difference : Chlorine replaces bromine at the 6-position, and the methanamine group is attached to the 2-position of the benzodioxin ring.

- Implications : Chlorine’s smaller atomic radius may alter electronic effects and binding affinity compared to bromine. This compound is marketed as a building block for drug discovery .

- 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione :

Positional Isomerism

Functional Group Variations

Amine Derivatives

- [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride: Structural Difference: Incorporates an oxazole ring linked to the benzodioxin system.

- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride :

Ketone and Imidazole Derivatives

- 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrochloride: Structural Difference: A ketone group replaces the primary amine. Applications: Ketones are intermediates for synthesizing secondary amines or heterocycles .

- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride :

Antihepatotoxic Potential

- 3',4'-(1",4"-Dioxino)flavone derivatives: Activity: Exhibited significant antihepatotoxic effects against carbon tetrachloride-induced liver damage in rats, comparable to silymarin. SAR Insight: Hydroxy methyl groups at the dioxane ring enhance activity, suggesting polar substituents improve efficacy .

- Target Compound : While direct data is unavailable, the bromine atom’s electron-withdrawing nature and methanamine’s nucleophilicity may influence interactions with hepatic enzymes.

Building Block Utility

- Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride :

- Applications : The cyclopropyl group introduces steric constraints, useful in designing conformationally restricted drug candidates .

Biologische Aktivität

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride, a compound with the CAS number 1221726-30-2, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a benzodioxin moiety, which is significant in its biological interactions. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodioxane compounds exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown high potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for related compounds:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| FZ100 | Staphylococcus aureus | 0.25 |

| FZ100 | Bacillus subtilis | <0.1 |

| FZ116 | Staphylococcus aureus | 0.6 |

| FZ116 | Bacillus subtilis | 6 |

These findings indicate that this compound may possess similar or enhanced antimicrobial activity compared to its derivatives .

The antimicrobial activity of benzodioxane derivatives is primarily attributed to their interaction with bacterial proteins essential for cell division, such as FtsZ. These compounds disrupt the assembly of FtsZ filaments, leading to impaired bacterial cell division and ultimately cell death. For instance, studies have shown that treatment with FZ100 resulted in significant disruption of FtsZ rings in treated bacterial cells .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Study: Anticancer Activity

A study evaluating various benzodioxane derivatives indicated that certain compounds could induce reactive oxygen species (ROS) production selectively in melanoma cell lines. The induced oxidative stress led to apoptosis and inhibited cell proliferation in these cancer types .

Cytotoxicity Profile

While assessing the therapeutic index of this compound is crucial for clinical applications, initial findings suggest low cytotoxicity towards non-cancerous human cells. For example:

| Cell Type | IC50 (μM) |

|---|---|

| MRC-5 | >100 |

| A375 (melanoma) | 20 |

These results indicate a favorable safety profile for further development .

Vorbereitungsmethoden

Bromination Reaction

- Starting Material: 2,3-dihydro-1,4-benzodioxin derivative without bromine.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

- Conditions: Controlled temperature (often 0–25°C) in an inert solvent like dichloromethane or acetonitrile.

- Mechanism: Electrophilic aromatic substitution selectively at the 8-position due to electronic and steric factors.

- Outcome: Formation of 8-bromo-2,3-dihydro-1,4-benzodioxin intermediate.

Aminomethylation

- Reagents: Formaldehyde and ammonia or an amine source to introduce the methanamine group.

- Conditions: Typically conducted under mild acidic or neutral conditions, sometimes with catalytic acid or base.

- Process: Mannich-type reaction or reductive amination to attach the aminomethyl group at the 6-position.

- Purification: Crystallization or extraction to isolate the free amine.

Hydrochloride Salt Formation

- Reagents: Hydrogen chloride gas or hydrochloric acid solution.

- Conditions: Reaction in anhydrous solvent or aqueous medium.

- Purpose: To convert the free amine into its hydrochloride salt, improving stability and handling.

- Purification: Recrystallization from suitable solvents to obtain pure this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Bromination | NBS or Br2 | 0–25°C | Dichloromethane, Acetonitrile | Controlled addition to avoid polybromination |

| Aminomethylation | Formaldehyde, Ammonia or amine | Room temperature | Methanol, Ethanol | Mild acidic/basic catalysis |

| Salt Formation | HCl gas or aqueous HCl | Room temperature | Anhydrous ether, Ethanol | Ensures stable hydrochloride salt |

Analytical Verification

The synthesized compound is characterized and confirmed by multiple spectroscopic and analytical methods:

- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons, verifying substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight (~280.54 g/mol for the hydrochloride salt).

- Infrared Spectroscopy (IR): Identifies functional groups, especially NH and C–O stretches.

- Elemental Analysis: Confirms composition consistent with C9H11BrClNO2.

- Melting Point Determination: Confirms purity and identity of the hydrochloride salt.

Industrial and Scale-Up Considerations

- Controlled Environment: Industrial synthesis employs temperature and pressure control to optimize bromination selectivity.

- Purification Techniques: Recrystallization and chromatographic methods ensure removal of impurities.

- Continuous Flow Reactors: May be used to improve reaction control and scalability.

- Safety: Handling bromine and amines requires strict safety protocols due to toxicity and corrosiveness.

Summary Table of Key Data

| Parameter | Data/Details |

|---|---|

| Molecular Formula | C9H11BrClNO2 |

| Molecular Weight | 280.54 g/mol |

| CAS Number | 1221726-30-2 |

| IUPAC Name | (5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine hydrochloride |

| Key Reagents | N-bromosuccinimide (NBS), formaldehyde, HCl |

| Typical Solvents | Dichloromethane, methanol, ethanol |

| Reaction Temperature Range | 0–25°C |

| Purification Methods | Recrystallization, extraction |

| Analytical Techniques | NMR, MS, IR, elemental analysis |

Research Findings and Notes

- The bromination step is critical for regioselectivity; improper conditions can lead to polybromination or substitution at undesired positions.

- Aminomethylation must be carefully controlled to avoid over-alkylation or side reactions.

- The hydrochloride salt form improves compound stability and solubility, facilitating handling and storage.

- Spectroscopic data consistently confirm the structure and purity of the final compound.

- The compound serves as a valuable intermediate for further chemical modifications in medicinal chemistry research.

Q & A

Q. What are the recommended synthetic routes for (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride?

The synthesis typically involves bromination of a pre-functionalized benzodioxin scaffold followed by amine group introduction. For example:

Bromination : Start with a dihydrobenzodioxin precursor (e.g., 6-methanamine-substituted benzodioxin) and brominate at the 8-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction solvents (e.g., CCl₄ or DMF) and temperature (0–60°C) influence regioselectivity .

Amine Protection/Deprotection : Protect the methanamine group during bromination (e.g., using Boc or Fmoc groups) to avoid side reactions. Deprotect post-bromination under acidic conditions (HCl in dioxane) to yield the hydrochloride salt .

Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using elemental analysis .

Q. What analytical techniques are critical for structural characterization?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C8, methanamine at C6). Aromatic protons near bromine exhibit deshielding (δ ~7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀BrNO₂·HCl) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen bonding between the amine group and chloride .

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of bromine influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl bromide activation .

- Steric Effects : The 8-bromo position’s proximity to the dihydrodioxin ring may hinder coupling; optimize using bulky ligands (e.g., SPhos) .

- Solvent Systems : Use toluene/DMF mixtures for solubility and catalyst stability .

Q. How can computational modeling predict biological activity?

- Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with serotonin/dopamine receptors. The methanamine group’s basicity (pKa ~9–10) facilitates hydrogen bonding with Asp³.³² in 5-HT₂A receptors .

- QSAR Analysis : Correlate halogen position (bromine at C8 vs. chlorine in analogs) with logP and binding affinity. Bromine’s higher lipophilicity may enhance blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in biological assay data?

If conflicting results arise (e.g., receptor activation vs. inhibition):

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects.

Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to rule out non-specific interactions .

Metabolite Analysis : Check for degradation products (e.g., debromination) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.